molecular formula C11H16N2O2 B15314997 1-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid

1-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid

Cat. No.: B15314997
M. Wt: 208.26 g/mol
InChI Key: IAWRLDXOZCVHBX-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The process involves multiple steps, including condensation, cyclization, and purification to obtain the final compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: Shares a similar pyrazole ring but differs in the cycloalkane structure.

    1-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a cyclohexane ring and a pyrazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-13-8-9(7-12-13)11(10(14)15)5-3-2-4-6-11/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

IAWRLDXOZCVHBX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2(CCCCC2)C(=O)O

Origin of Product

United States

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